molecular formula C13H7Cl2FO2 B8015882 3-(2,5-Dichlorophenyl)-2-fluorobenzoic acid

3-(2,5-Dichlorophenyl)-2-fluorobenzoic acid

Cat. No.: B8015882
M. Wt: 285.09 g/mol
InChI Key: DALDBVFTCFWTIZ-UHFFFAOYSA-N
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Description

3-(2,5-Dichlorophenyl)-2-fluorobenzoic acid is an aromatic compound that contains both chlorine and fluorine atoms attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dichlorophenyl)-2-fluorobenzoic acid typically involves the introduction of chlorine and fluorine atoms onto a benzoic acid derivative. One common method is through the use of halogenation reactions, where a benzoic acid derivative is treated with chlorine and fluorine sources under controlled conditions. For example, the reaction may involve the use of chlorinating agents such as thionyl chloride or sulfuryl chloride, and fluorinating agents like hydrogen fluoride or fluorine gas.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where the reaction conditions are optimized for high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dichlorophenyl)-2-fluorobenzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The benzoic acid core can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used to facilitate substitution reactions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(2,5-Dichlorophenyl)-2-fluorobenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2,5-Dichlorophenyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorobenzoic acid: Lacks the fluorine atom, which can affect its chemical properties and reactivity.

    2-Fluorobenzoic acid: Lacks the chlorine atoms, resulting in different chemical behavior.

    3-Chloro-2-fluorobenzoic acid: Contains only one chlorine atom, leading to variations in its reactivity and applications.

Uniqueness

3-(2,5-Dichlorophenyl)-2-fluorobenzoic acid is unique due to the presence of both chlorine and fluorine atoms, which can enhance its chemical reactivity and potential applications. The combination of these halogens can result in distinct properties that are not observed in similar compounds.

Properties

IUPAC Name

3-(2,5-dichlorophenyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FO2/c14-7-4-5-11(15)10(6-7)8-2-1-3-9(12(8)16)13(17)18/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALDBVFTCFWTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)F)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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